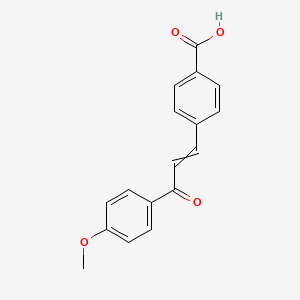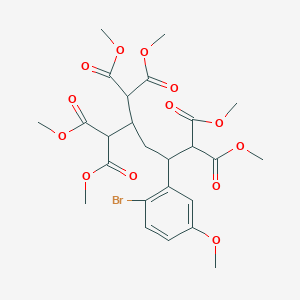
N-cyclohexyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a cyclohexyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the sulfonamide group through sulfonation followed by amination. The oxazole ring can be introduced via cyclization reactions involving appropriate precursors. The cyclohexyl group is usually added through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines.
Scientific Research Applications
N-cyclohexyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the thiophene and oxazole rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[(3R,4S)-3-{[5-(phenoxymethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]acetamide
- Oxazole derivatives : Compounds containing the oxazole ring, such as oxaprozin and mubritinib, have similar structural features and biological activities.
Uniqueness
N-cyclohexyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, sulfonamide group, and oxazole ring in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H18N2O3S2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H18N2O3S2/c1-10-7-13(19-15-10)11-8-14(20-9-11)21(17,18)16-12-5-3-2-4-6-12/h7-9,12,16H,2-6H2,1H3 |
InChI Key |
QINJGLQMSUTFLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CSC(=C2)S(=O)(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-{[(1-phenylcyclopentyl)carbonyl]amino}benzoic acid](/img/structure/B12480990.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B12480992.png)
![1-(2-{2-[(3-Bromophenyl)carbonyl]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B12480993.png)

![N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B12481006.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B12481011.png)

![methyl 3-[(1H-benzotriazol-1-ylmethyl)amino]-4-bromobenzoate](/img/structure/B12481018.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B12481020.png)


![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine](/img/structure/B12481051.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12481058.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}cyclopropanamine](/img/structure/B12481066.png)
